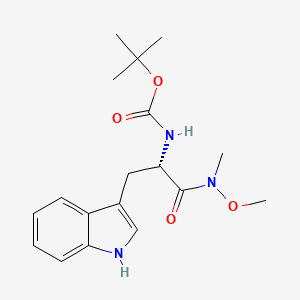

Boc-L-trp-nme(ome)

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-3-(1H-indol-3-yl)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-18(2,3)25-17(23)20-15(16(22)21(4)24-5)10-12-11-19-14-9-7-6-8-13(12)14/h6-9,11,15,19H,10H2,1-5H3,(H,20,23)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSOEMRUQKOCCR-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc L Trp Nme Ome and Analogues

Stereoselective Synthesis of the L-Tryptophan Core

The creation of the L-tryptophan core with the correct stereochemistry is the foundational step in synthesizing Boc-L-Trp-NMe(OMe). Various methods have been developed to achieve high stereoselectivity.

One prominent approach involves enzymatic synthesis. Tryptophanase, an enzyme that typically synthesizes L-tryptophan from L-serine and indole (B1671886), can be manipulated to work with D-serine in the presence of high concentrations of diammonium hydrogen phosphate. core.ac.uk This change in stereospecificity allows for the production of L-tryptophan from a less common starting material. core.ac.uk

Chemical methods also offer robust routes to the L-tryptophan core. The Pictet-Spengler reaction is a key transformation, enabling the cyclization of a tryptamine (B22526) derivative to form the characteristic indole structure in a stereocontrolled manner. figshare.com Another powerful technique is the Ireland-Claisen rearrangement, which can establish the correct stereochemistry early in the synthesis. figshare.com These methods often start from readily available chiral precursors like L-tryptophan itself to ensure the desired stereochemical outcome, avoiding the need for external chiral catalysts. figshare.com

Furthermore, innovative strategies such as palladium-catalyzed cascade coupling reactions between glycals and racemic α-nitroesters have been developed for the stereoselective synthesis of C-glycosyl amino acids, which could be adapted for tryptophan derivatives. acs.org These methods can achieve high diastereoselectivity in creating vicinal stereocenters. acs.org

Regioselective Protection and Derivatization Protocols

Once the L-tryptophan core is established, regioselective protection and derivatization are necessary to introduce the Boc group, N-methylation, and O-methylation at the desired positions. The indole side chain of tryptophan presents multiple nucleophilic sites, making regioselectivity a significant challenge. nih.gov

Boc Protection of the Alpha-Amino Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids due to its stability and ease of removal under acidic conditions. nih.govacs.orgmdpi.com The standard procedure for Boc protection involves reacting L-tryptophan with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. orgsyn.org

The reaction is typically carried out in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide (B78521) to facilitate the reaction. unimi.it The pH of the reaction mixture is carefully controlled to ensure the selective acylation of the α-amino group. orgsyn.org After the reaction, the Boc-protected tryptophan is typically extracted into an organic solvent after acidification of the aqueous layer. orgsyn.org

| Reagent | Solvent | Base | Typical Yield |

| Di-tert-butyl dicarbonate | Dioxane/Water | NaOH | 78-87% orgsyn.org |

| Di-tert-butyl dicarbonate | Methanol/Water | NaHCO3 | Not specified |

This table summarizes common conditions for the Boc protection of amino acids.

It's important to note that while the Boc group is generally stable, its removal can be achieved under various acidic conditions, ranging from strong acids like trifluoroacetic acid (TFA) to milder conditions like oxalyl chloride in methanol. google.comresearchgate.net The choice of deprotection method depends on the sensitivity of other functional groups in the molecule. mdpi.com

N-Methylation Strategies for Indole or Amide Nitrogen

N-methylation, the introduction of a methyl group to a nitrogen atom, can significantly alter the properties of a peptide. It can occur on the indole nitrogen of the tryptophan side chain or the amide nitrogen of the peptide backbone.

Indole N-Methylation: Methylation of the indole nitrogen (N1) of tryptophan blocks its ability to act as a hydrogen bond donor, which can be useful for studying protein structure and function. nih.gov A common method for N-methylation of indoles is using dimethyl carbonate (DMC) in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net This method is considered a "green" chemical process and can result in nearly quantitative yields of N-methylindoles. researchgate.net Other methylating agents like methyl iodide can also be used, often in the presence of a base to deprotonate the indole nitrogen.

Amide N-Methylation: N-methylation of the peptide amide bond is a powerful tool to enhance the metabolic stability and membrane permeability of peptides. researchgate.netspringernature.com Several methods exist for amide N-methylation, often performed on a solid support during peptide synthesis. researchgate.net One approach involves the use of 2-nitrobenzenesulfonyl (o-NBS) chloride to protect the amide nitrogen, followed by methylation with a methylating agent like dimethyl sulfate. researchgate.net Chemoenzymatic strategies using borosin-type methyltransferases are also being developed for the site-specific N-methylation of peptide backbones. nih.gov

| Methylation Target | Reagent | Catalyst/Conditions | Key Features |

| Indole Nitrogen | Dimethyl carbonate (DMC) | DABCO | Green, high yield researchgate.net |

| Amide Nitrogen | Dimethyl sulfate | o-NBS protection, solid-phase | Applicable to various amino acids researchgate.net |

| Amide Nitrogen | S-adenosyl methionine (SAM) | Borosin-type methyltransferase | Chemoenzymatic, site-specific nih.gov |

This table outlines different strategies for N-methylation.

O-Methylation Methods for Indole or Side-Chain Modification

O-methylation involves the transfer of a methyl group to an oxygen atom. While less common for the direct modification of the indole ring itself, O-methylation can be applied to other parts of the molecule or to tryptophan analogues. O-methylation is often mediated by methyltransferases using S-adenosyl methionine (SAM) as the methyl donor. thermofisher.com This modification increases the hydrophobicity of the molecule. thermofisher.com In the context of peptide synthesis, O-methylation can be a strategy to improve properties like membrane permeability and oral bioavailability. beilstein-journals.org For instance, the hydroxyl group of a tyrosine residue within a peptide containing tryptophan could be O-methylated.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For peptide coupling reactions, such as the formation of a dipeptide, various coupling reagents, solvents, and bases are screened to find the optimal combination. nih.gov For example, in the synthesis of Boc-Phe-Leu-OMe, a study found that using 1,2-dichloroethane (B1671644) (DCE) as the solvent and 4-dimethylaminopyridine (B28879) (DMAP) as the base with a specific hypervalent iodine reagent resulted in the highest yield. nih.gov

The choice of protecting groups and their subsequent removal are also key areas for optimization. For instance, while the Boc group is standard, its deprotection must be carefully controlled to avoid unwanted side reactions, especially in the presence of sensitive functionalities. mdpi.com Mild deprotection methods, such as using oxalyl chloride in methanol, have been developed to selectively remove the Boc group at room temperature with high yields. researchgate.net

Synthesis of Isotopically Labeled Boc-L-Trp-NMe(OMe) for Research Applications

Isotopically labeled compounds, where one or more atoms are replaced by their isotopes (e.g., 13C, 15N, 2H), are invaluable tools in metabolic research and for studying protein structure and function. The synthesis of isotopically labeled Boc-L-Trp-NMe(OMe) would follow similar synthetic routes as the unlabeled compound, but with the introduction of labeled precursors at key steps.

For example, isotopically labeled L-tryptophan can be produced biosynthetically. A two-enzyme cascade using L-threonine aldolase (B8822740) and an engineered tryptophan synthase can produce Trp isotopologs from labeled indole, glycine, and formaldehyde. nih.gov This method allows for the specific incorporation of isotopes like 13C and 2H. nih.gov

Once the isotopically labeled L-tryptophan is obtained, it can be carried through the subsequent protection and derivatization steps. For instance, Boc protection would be performed using standard methods, and subsequent N- and O-methylation would utilize labeled methylating agents if desired. Commercially available stable isotope-labeled amino acids, including various protected forms of tryptophan, serve as starting points for these syntheses. The synthesis of 18F-labeled amino acid analogs for applications like positron emission tomography (PET) often involves late-stage radiofluorination using specialized methods. nih.gov

Chemical Reactivity and Mechanistic Studies of Boc L Trp Nme Ome

Deprotection Chemistry of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. rsc.orgorganic-chemistry.org The deprotection of the Boc group in Boc-L-Trp-NMe(OMe) is typically achieved using strong acids, which cleave the carbamate (B1207046) to release the free amine, carbon dioxide, and a stable tert-butyl cation that subsequently forms isobutylene. total-synthesis.com

Standard deprotection protocols often employ neat trifluoroacetic acid (TFA) or a solution of TFA in a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂). masterorganicchemistry.com However, a significant challenge in the deprotection of tryptophan-containing molecules is the reactivity of the indole (B1671886) side chain. total-synthesis.comthermofisher.com The electrophilic tert-butyl cation generated during acidolysis can alkylate the electron-rich indole ring, leading to undesired side products. masterorganicchemistry.comsigmaaldrich.com To mitigate this, nucleophilic scavengers such as anisole, thiophenol, or triethylsilane are commonly added to the reaction mixture to trap the carbocation. organic-chemistry.orgmasterorganicchemistry.com

Given the sensitivity of the tryptophan indole and other potential functional groups, milder and more selective deprotection methods have been developed. These alternative approaches can minimize side reactions and are particularly useful in complex, multi-step syntheses. researchgate.netnih.gov Lewis acids, such as bismuth(III) trichloride (B1173362) (BiCl₃) or iron(III) chloride (FeCl₃), have been shown to selectively cleave the N-Boc group under conditions where other acid-labile groups may remain intact. researchgate.net Another modern approach is thermal deprotection, which can be performed in continuous flow systems without an acid catalyst, offering high selectivity through precise temperature control. nih.gov

| Reagent/Method | Typical Conditions | Advantages | Disadvantages/Side Reactions | Citation |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA/CH₂Cl₂ (1:1), Room Temp | Fast, effective, common protocol | Indole alkylation by t-butyl cation; requires scavengers | masterorganicchemistry.com |

| HCl/Dioxane | 1-4M HCl in Dioxane, Room Temp | Commonly used in solid-phase synthesis | Can cause side reactions like trifluoroacetylation if TFA is used | |

| Bismuth(III) Trichloride (BiCl₃) | BiCl₃ in CH₃CN/H₂O, 55°C | High chemoselectivity; no alkylation of Trp observed | Requires heating, use of a metal catalyst | researchgate.net |

| Thermal (Continuous Flow) | Methanol or TFE, High Temp (e.g., 150-250°C) | No acid catalyst needed, high selectivity possible | Requires specialized flow chemistry equipment | nih.gov |

Reactivity of the Indole Moiety

The indole side chain of the tryptophan residue is a defining feature of Boc-L-Trp-NMe(OMe)'s reactivity profile. As a π-excessive, electron-rich heterocyclic system, it readily participates in electrophilic substitution reactions. bhu.ac.inwikipedia.org The position of highest reactivity is C3, which is estimated to be 10¹³ times more reactive than a position on a benzene (B151609) ring. wikipedia.org If the C3 position is sterically hindered or already substituted, electrophilic attack may occur at other positions, such as C2 or C5. bhu.ac.innih.gov

In the context of peptide synthesis and manipulation, two side reactions of the indole moiety are particularly prevalent: oxidation and alkylation. sigmaaldrich.comresearchgate.net

Oxidation: The indole ring is highly susceptible to oxidation by air, light, or reactive oxygen species, especially under acidic cleavage conditions. thermofisher.comiris-biotech.de This can lead to a variety of oxidation products, including oxindolylalanine (Oia), N-formylkynurenine (Nfk), and kynurenine (B1673888) (Kyn), which can compromise the purity and function of the final product. iris-biotech.de

Alkylation: As mentioned in the previous section, carbocations generated during the deprotection of other amino acid side chains (e.g., from Boc or t-butyl esters) can irreversibly alkylate the indole ring. thermofisher.comsigmaaldrich.com

To control the indole's reactivity, a common strategy is to protect the indole nitrogen (N-in). Using an N-in-Boc protecting group, as in Fmoc-Trp(Boc)-OH, is highly effective at preventing sulfonation from cleaved arginine protecting groups and suppressing reattachment to the resin during solid-phase synthesis. sigmaaldrich.compeptide.com Furthermore, protecting the indole nitrogen with a Boc group reduces its nucleophilicity, a tactic that can be exploited to direct other reactions. For example, by lowering the reactivity at C3, photoredox-catalyzed arylation can be selectively directed to the C2 position. nih.govacs.org

| Reaction Type | Reagent/Conditions | Major Product/Position | Comments | Citation |

|---|---|---|---|---|

| Electrophilic Substitution | General electrophiles (E+) | C3-substituted indole | C3 is the most nucleophilic position. | bhu.ac.inwikipedia.org |

| Alkylation (Side Reaction) | Carbocations (e.g., t-butyl⁺) from acidolysis | Alkylated at various positions | A common side reaction during deprotection; can be suppressed with scavengers. | masterorganicchemistry.comthermofisher.com |

| Oxidation (Side Reaction) | Air, ROS, acidic conditions | Oxindolylalanine, Kynurenine, etc. | Leads to product heterogeneity. Oxidation products are generally not reversible by reduction. | thermofisher.comiris-biotech.de |

| C2-Arylation | Aryldiazonium salt, photoredox catalyst, N-in-Boc protection | C2-arylated indole | N-in-Boc protection modulates indole nucleophilicity to favor C2 attack. | nih.govacs.org |

Role of N-Methyl and O-Methyl Groups in Directing Chemical Transformations

The N-methoxy-N-methylamide moiety, known as a Weinreb amide, is a cornerstone of the synthetic utility of Boc-L-Trp-NMe(OMe). numberanalytics.comresearchgate.net This functional group was specifically designed to allow the synthesis of ketones (or aldehydes) from carboxylic acid derivatives via reaction with organometallic reagents (e.g., Grignard or organolithium reagents). Its effectiveness stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. researchgate.netorientjchem.org This intermediate prevents the common problem of over-addition that plagues reactions with other acylating agents like esters or acid chlorides. researchgate.net

Both the N-methyl and O-methyl groups play critical roles in this mechanism:

O-Methyl Group: The N-methoxy group enhances the electrophilicity of the carbonyl carbon, making it reactive towards nucleophiles. Crucially, the oxygen atom acts as a chelating agent for the metal cation (e.g., Mg²⁺) of the organometallic reagent, which stabilizes the tetrahedral intermediate. numberanalytics.com

N-Methyl Group: The N-methyl group contributes to the stability of the Weinreb amide and the resulting intermediate. numberanalytics.com Its presence also introduces steric bulk, which can influence the conformation of the molecule. rsc.org In the context of peptides, N-methylation of an amide bond eliminates the hydrogen bond donor capability, which can increase resistance to proteolysis and enforce specific secondary structures. researchgate.netmdpi.comnih.gov

While the Weinreb amide is primarily used as an electrophile, recent studies have explored its other reactivities. Under strongly basic conditions, it is possible to deprotonate the N-methyl or O-methyl groups, opening pathways to novel transformations beyond classical acylation chemistry. rsc.org

| Group | Effect | Mechanistic Role | Citation |

|---|---|---|---|

| N-Methyl | Steric hindrance; electronic donation; conformational influence | Helps stabilize the tetrahedral intermediate; prevents N-H acidity; can favor cis-amide rotamers in peptides. | numberanalytics.comrsc.orguniurb.it |

| O-Methyl | Inductive electron withdrawal; chelation site | Enhances carbonyl electrophilicity; key chelating atom for stabilizing the tetrahedral intermediate against collapse or over-addition. | numberanalytics.comresearchgate.net |

Reaction Kinetics and Thermodynamic Considerations in Derivatization

The kinetics and thermodynamics of reactions involving Boc-L-Trp-NMe(OMe) are dictated by its constituent parts. The derivatization of the Weinreb amide is a prime example. The high thermodynamic stability of the chelated tetrahedral intermediate is the key factor that prevents over-addition of organometallic reagents. researchgate.net This intermediate does not readily collapse to the ketone until the reaction is quenched with an aqueous acid workup.

Kinetic studies on various Weinreb amide systems have shown that reactivity is influenced by the electronic and steric nature of adjacent functional groups. acs.orgmdpi.com For instance, in peptide coupling reactions, the introduction of an N-methyl group on the amine nucleophile significantly reduces the reaction rate due to increased steric hindrance. rsc.orguniurb.it This "difficult coupling" often necessitates the use of more powerful coupling reagents (e.g., HATU, COMU) or extended reaction times to achieve high yields.

The kinetics of the Boc deprotection step are also a critical consideration. Acid-catalyzed deprotection is generally a rapid process. However, the rate can be modulated by the choice of acid and solvent. The development of thermal deprotection methods in continuous flow reactors allows for fine kinetic control, enabling the selective deprotection of one N-Boc group in the presence of another by carefully adjusting the temperature and residence time. nih.gov This level of control is difficult to achieve with traditional batch methods, which rely on stoichiometric acid and are often complete within minutes to hours. researchgate.netmdpi.com

| Reaction | Key Consideration | Factor | Impact on Reaction | Citation |

|---|---|---|---|---|

| Boc Deprotection (Acidic) | Kinetics | Acid Strength/Concentration | Stronger acids (e.g., neat TFA) lead to faster deprotection rates. | masterorganicchemistry.com |

| Nucleophilic Addition to Weinreb Amide | Thermodynamics | Stable Chelated Intermediate | Prevents over-addition of organometallic reagents, leading to selective ketone formation. | researchgate.netorientjchem.org |

| Peptide Coupling (at N-terminus) | Kinetics | Steric Hindrance (N-Methyl group) | Significantly slows the rate of amide bond formation compared to non-methylated amines. | rsc.orguniurb.it |

| Indole Alkylation (Side Reaction) | Kinetics | Concentration of Scavenger | Higher scavenger concentration increases the rate of trapping of electrophiles, preventing side reactions. | masterorganicchemistry.com |

Advanced Conformational and Structural Investigations of Boc L Trp Nme Ome

Spectroscopic Analysis of Conformational Preferences (e.g., NMR, CD, FTIR)

Spectroscopic techniques are invaluable for probing the conformational landscape of molecules in solution. For Boc-L-Trp-NMe(OMe), a combination of Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy would provide a detailed picture of its preferred structures.

Nuclear Magnetic Resonance (NMR) spectroscopy allows for the characterization of the compound's covalent structure and can provide insights into dynamic conformational equilibria. While specific spectra for Boc-L-Trp-NMe(OMe) are not widely published, data from closely related analogs allow for the prediction of key signals. For instance, studies on N-Boc-L-tryptophan methyl ester and other Boc-protected amino acids show characteristic signals for the Boc group's nine equivalent protons as a singlet around 1.4 ppm in ¹H NMR. nih.govnih.gov The protons of the indole (B1671886) ring of tryptophan typically appear in the aromatic region between 7.0 and 8.2 ppm. nih.govmdpi.com The N-methyl and O-methyl groups of the Weinreb amide moiety would be expected to show distinct singlets in the ¹H NMR spectrum.

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Boc (C(CH₃)₃) | ~1.4 (singlet, 9H) | ~28.5 (quartet), ~80.0 (singlet) |

| Trp Cα-H | ~4.5 - 4.7 (multiplet, 1H) | ~54.0 |

| Trp Cβ-H₂ | ~3.1 - 3.4 (multiplet, 2H) | ~28.0 |

| Trp Indole-H | ~7.0 - 8.2 (multiplets) | ~110 - 136 |

| Amide N-CH₃ | ~3.2 (singlet, 3H) | ~32-38 |

| Amide O-CH₃ | ~3.7 (singlet, 3H) | ~61-62 |

| Note: This table presents predicted values based on data from analogous compounds such as Boc-Trp-OMe and other N-methoxy-N-methylamides. |

Circular Dichroism (CD) spectroscopy is particularly sensitive to the chiral environment and secondary structure. The CD spectrum of Boc-L-Trp-NMe(OMe) would be dominated by contributions from the tryptophan indole chromophore and the amide backbone. The aromatic side chain of tryptophan is known to contribute significantly to the CD spectra of peptides in the amide region (190-240 nm), which can complicate analysis of backbone conformation. nih.gov Studies on N-alkoxy peptoid oligomers, which also lack amide N-H bonds, suggest a propensity to form polyproline II (PPII) type helices, identifiable by characteristic CD signals. nih.gov Therefore, CD analysis could reveal whether Boc-L-Trp-NMe(OMe) exists in a random coil state or adopts a more ordered conformation in different solvents.

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of functional groups, which are sensitive to hydrogen bonding and conformation. For Boc-protected amino acids, characteristic absorption bands include the urethane (B1682113) C=O stretch (around 1690-1710 cm⁻¹), the amide C=O stretch of the Weinreb amide, and N-H stretching from the indole ring. spiedigitallibrary.org The absence of the typical Amide II band (associated with N-H bending) due to N-methylation is a key feature. spiedigitallibrary.org

| Functional Group | Vibrational Mode | **Expected Frequency (cm⁻¹) ** |

| Boc Group | Urethane C=O Stretch | 1690 - 1710 |

| Boc Group | C-O Stretch | 1360 - 1390 |

| Weinreb Amide | Amide C=O Stretch | ~1660 |

| Indole Ring | N-H Stretch | ~3400 |

| Indole Ring | C=C Stretch | 1450 - 1600 |

| Note: Frequencies are based on general data for Boc-protected amino acids and amides. spiedigitallibrary.orgrsc.org |

X-ray Crystallography Studies of Derivative Structures

Single-crystal X-ray diffraction provides definitive information on the solid-state conformation and intermolecular interactions of a molecule. While a crystal structure for Boc-L-Trp-NMe(OMe) itself is not publicly available, analysis of derivative structures offers critical insights into its likely structural features.

Furthermore, crystal structures of other molecules containing the N-methoxy-N-methylamide (Weinreb amide) moiety provide precise geometric data for this functional group. For example, the crystal structure of N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamide demonstrates the geometry around the amide bond. researchgate.net In such structures, the amide nitrogen atom often exhibits a significant deviation from planarity (pyramidalization), a feature not seen in typical secondary amides. core.ac.uknih.gov

| Parameter | Compound | Value |

| N(1)–C(2) Bond Length | N-methoxy-N-methyl-2-..propanamide | 1.426(3) Å |

| N(1)–O(1) Bond Length | N-methoxy-N-methyl-2-..propanamide | 1.426(2) Å |

| O(1)–N(1)–C(2) Bond Angle | N-methoxy-N-methyl-2-..propanamide | 111.6(2)° |

| C(2)–N(1)–O(4) Bond Angle | N-methoxy-N-methyl-2-..propanamide | 113.5(2)° |

| Note: Data is from the crystal structure of a different Weinreb amide derivative to illustrate typical geometry. researchgate.net These data suggest that the C-terminal of Boc-L-Trp-NMe(OMe) would have a distinct, non-planar geometry affecting its conformational freedom. |

Computational Modeling of Conformational Landscapes (e.g., Molecular Dynamics, DFT)

Computational methods like Molecular Dynamics (MD) and Density Functional Theory (DFT) are essential for exploring the full conformational landscape of flexible molecules like Boc-L-Trp-NMe(OMe), which is often too complex to be fully described by experimental methods alone.

Molecular Dynamics (MD) simulations can model the atomic motions of the molecule over time, providing a dynamic view of its conformational preferences in different environments (e.g., in vacuum or explicit solvent). mdpi.com For Boc-L-Trp-NMe(OMe), MD simulations would be used to sample the potential energy surface by tracking the evolution of its key dihedral angles. These simulations can reveal the probability of finding the molecule in specific folded or extended states and identify transient hydrogen bonds or hydrophobic interactions that stabilize certain conformers. acs.org

Density Functional Theory (DFT) calculations are used to accurately determine the electronic structure and relative energies of specific, stable conformers identified through MD or other conformational searches. ajol.info For tryptophan-containing dipeptides like Val-Trp and Trp-Gly, DFT has been successfully used to optimize geometries and compare the relative stabilities of extended versus folded structures. ajol.infonih.govresearchgate.net Such calculations could be applied to Boc-L-Trp-NMe(OMe) to precisely quantify the energy differences between various orientations of the indole side chain and the peptide backbone.

| Dihedral Angle | Description | Relevance to Conformation |

| φ (phi) | C'-N-Cα-C' | Defines rotation around the N-Cα bond. |

| ψ (psi) | N-Cα-C'-N | Defines rotation around the Cα-C' bond. |

| ω (omega) | Cα-C'-N-Cα | Defines the amide bond planarity (cis/trans). N-methylation increases the likelihood of a cis conformation. |

| χ₁ (chi1) | N-Cα-Cβ-Cγ | Defines the primary orientation of the indole side chain. |

| χ₂ (chi2) | Cα-Cβ-Cγ-Cδ | Defines the secondary orientation of the indole side chain. |

| θ₁ / θ₂ | Cα-C'-N-O / C'-N-O-C | Define rotation around the Weinreb amide's N-O and O-C bonds, adding flexibility. |

Influence of Substitutions on Molecular Torsion Angles and Backbone Flexibility

The specific substitutions on the tryptophan core in Boc-L-Trp-NMe(OMe) dramatically influence its structure and flexibility compared to an unmodified tryptophan residue within a peptide chain.

The N-terminal Boc group is a bulky protecting group that sterically hinders rotation around the N-Cα bond (φ), restricting the accessible conformational space. Its urethane linkage is generally found in a trans conformation.

The C-terminal N-methoxy-N-methylamide introduces two critical modifications:

N-Methylation : The substitution of the amide proton with a methyl group has profound conformational consequences. It eliminates the ability of the amide nitrogen to act as a hydrogen bond donor, which disrupts canonical secondary structures like β-sheets and α-helices that rely on N-H···O=C hydrogen bonds. researchgate.net Furthermore, N-methylation lowers the energy barrier for cis-trans isomerization around the amide bond (ω), making non-planar and cis-amide conformations more accessible than in standard peptides. ub.edunih.gov This significantly increases the conformational diversity and backbone flexibility.

N-Methoxy Group : The presence of an oxygen atom attached to the amide nitrogen creates what is known as an "anomeric amide." nih.gov This arrangement introduces stereoelectronic effects that lead to a pyramidal geometry at the amide nitrogen, in contrast to the typically planar nitrogen in standard amides. core.ac.uk This pyramidalization, coupled with rotation around the newly introduced N-O bond, adds further degrees of freedom and flexibility to the molecule's C-terminus. nih.govcore.ac.uk

Applications of Boc L Trp Nme Ome in Peptide and Peptidomimetic Synthesis

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Schemes

Boc-L-Trp-NMe(OMe) is amenable to incorporation into solid-phase peptide synthesis (SPPS) schemes, particularly when the goal is to introduce a C-terminal aldehyde functionality upon cleavage from the resin. The Weinreb amide moiety is stable to the repetitive acidolytic conditions used for Boc-group removal (e.g., trifluoroacetic acid, TFA) during standard Boc-SPPS protocols. masterorganicchemistry.comiris-biotech.de This stability allows for the stepwise assembly of a peptide chain on a solid support.

A key application involves the use of a Weinreb resin, which has a linker that enables the attachment of the methoxyamine part of the amide to the solid support. sigmaaldrich.comsigmaaldrich.com The Nα-Boc-protected amino acid, in this case, Boc-L-Trp-OH, can be coupled to this resin. However, the more common approach involves synthesizing the Boc-L-Trp-NMe(OMe) in solution and then utilizing it in a solid-phase strategy where the final peptide product is modified. For instance, a peptide can be assembled on a standard resin, and a precursor to the Weinreb amide can be attached, or the Weinreb amide itself can be used in specific coupling reactions.

The primary utility of incorporating the Weinreb amide functionality via a compound like Boc-L-Trp-NMe(OMe) into an SPPS scheme is the subsequent conversion of this group into a peptide aldehyde. sigmaaldrich.com This is typically achieved by reduction with a mild hydride reagent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) after the peptide has been assembled and cleaved from the resin (though on-resin reductions are also possible). sigmaaldrich.comsigmaaldrich.com Peptide aldehydes are valuable intermediates for various applications, including the synthesis of enzyme inhibitors and for use in ligation chemistries. It is important to note that the N-terminal amino group should be protected with a Boc group during the reduction step, as the Fmoc group is not stable under these conditions. sigmaaldrich.com

Table 1: Representative Protocol for Boc-SPPS and Subsequent Aldehyde Formation

| Step | Procedure | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Resin Swelling | The solid support (e.g., Merrifield resin) is swollen in an appropriate solvent. | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) | Prepares the resin for peptide synthesis. |

| 2. Deprotection | Removal of the Nα-Boc protecting group from the growing peptide chain. | 25-50% Trifluoroacetic acid (TFA) in DCM | Exposes the N-terminal amine for the next coupling step. |

| 3. Neutralization | Neutralization of the resulting trifluoroacetate (B77799) salt. | 10% Diisopropylethylamine (DIEA) in DMF | Prepares the N-terminal amine for nucleophilic attack. |

| 4. Coupling | Coupling of the next Boc-protected amino acid, or a specialized building block like a Weinreb amide precursor. | Coupling reagents (e.g., DIC/HOBt, HBTU/HATU) peptide.com | Elongates the peptide chain. |

| 5. Cleavage | Cleavage of the full-length peptide containing the Weinreb amide from the resin. | Anhydrous Hydrogen Fluoride (HF) or TFMSA | Releases the peptide from the solid support. |

Solution-Phase Coupling Methodologies

In solution-phase peptide synthesis, Boc-L-Trp-NMe(OMe) is a valuable intermediate, primarily for the synthesis of peptide ketones or aldehydes. researchgate.net The Weinreb amide is stable to a variety of coupling conditions and protecting group manipulations, making it a robust functional group during multi-step solution syntheses. researchgate.net

The synthesis of a dipeptide or a larger peptide fragment using Boc-L-Trp-NMe(OMe) typically involves the deprotection of its Boc group to reveal the free amine. This amine can then be coupled with the carboxylic acid of another N-protected amino acid using standard peptide coupling reagents. mdpi.com Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. globalresearchonline.net Phosphonium and uronium salt reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU are also highly effective. researchgate.netmdpi.com

Alternatively, the Weinreb amide itself can be synthesized from Boc-L-Trp-OH and N,O-dimethylhydroxylamine hydrochloride in solution. researchgate.net This is a common strategy to prepare the building block for subsequent reactions. Once the desired peptide containing the C-terminal Weinreb amide is assembled, it can be reacted with organometallic reagents, such as Grignard or organolithium reagents, to yield peptide ketones. This reaction proceeds via a stable chelated intermediate that prevents over-addition, which is a common problem when using other carboxylic acid derivatives like esters. researchgate.net The mild reduction of the Weinreb amide to an aldehyde is also a key transformation in solution-phase synthesis. sigmaaldrich.com

Table 2: Typical Solution-Phase Coupling of Boc-L-Trp-NMe(OMe)

| Reactant 1 | Reactant 2 | Coupling Reagent/Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| N-deprotected Trp-NMe(OMe) | Boc-Amino Acid-OH | DIC / HOBt | DMF or DCM | Good to Excellent | researchgate.netglobalresearchonline.net |

| N-deprotected Trp-NMe(OMe) | Boc-Amino Acid-OH | HBTU / DIEA | DMF | High | mdpi.com |

Role in Constrained Peptide Design and Cyclization Reactions

Constrained peptides, which have reduced conformational flexibility, often exhibit enhanced biological activity, selectivity, and stability. nih.gov Boc-L-Trp-NMe(OMe) can be a precursor for the synthesis of constrained and cyclic peptides. The aldehyde functionality, generated from the reduction of the Weinreb amide, is a key handle for cyclization reactions. sigmaaldrich.comsigmaaldrich.com

One common strategy is reductive amination, where the peptide aldehyde undergoes cyclization with an N-terminal amine or a side-chain amine (e.g., from lysine) to form a cyclic imine, which is then reduced to a stable amine linkage. This head-to-tail or side-chain-to-tail cyclization imposes significant conformational constraints on the peptide backbone. nih.gov

Furthermore, the tryptophan residue itself can be part of a cyclization strategy. The indole (B1671886) ring of tryptophan can participate in Pictet-Spengler reactions with aldehydes, which can be generated from the Weinreb amide of another part of the peptide, to form a new ring system that constrains the peptide structure. chim.it Late-stage modifications of the tryptophan indole nitrogen, followed by intramolecular reactions, represent another avenue for creating cyclic peptides. nih.gov For example, a peptide containing both a tryptophan residue and an alkene can undergo intramolecular stapling reactions. cam.ac.uk The preparation of the necessary aldehyde functionality from a stable precursor like Boc-L-Trp-NMe(OMe) is a critical step in many of these advanced cyclization strategies.

Development of Non-Natural Amino Acid Libraries

Unnatural amino acids are crucial for creating novel peptides with enhanced properties. iris-biotech.denih.gov Boc-L-Trp-NMe(OMe) can serve as a starting point for the synthesis of a variety of non-natural tryptophan derivatives. The Weinreb amide can be converted to an aldehyde, which then acts as a versatile intermediate for further chemical transformations. nih.gov

For example, the aldehyde can undergo Wittig-type reactions to extend the side chain or be used in aldol (B89426) or Mannich reactions to introduce new functional groups and stereocenters. The resulting complex structures, once the protecting groups are manipulated, constitute novel, unnatural amino acids that can be incorporated into peptides. rsc.org

Another approach involves the modification of the indole ring of the Boc-L-Trp-NMe(OMe) itself. While the indole N-H is generally less reactive, it can be alkylated or arylated under specific conditions. nih.gov These modifications, combined with the transformations at the Weinreb amide, can lead to a diverse library of tryptophan analogues with unique structural and electronic properties. The synthesis of 1-alkyl-tryptophan analogs, for instance, has been achieved starting from N-Boc-L-tryptophan by protecting the carboxyl group and then alkylating the indole nitrogen. nih.gov A similar strategy could be envisioned for Boc-L-Trp-NMe(OMe), where the Weinreb amide acts as a stable carboxylate surrogate during the indole modification.

Table 3: Potential Reactions for Generating Non-Natural Amino Acids from Boc-L-Trp-NMe(OMe) Derived Aldehyde

| Reaction Type | Reagent(s) | Resulting Structure |

|---|---|---|

| Wittig Reaction | Phosphonium ylide (R-CH=PPh₃) | Alkene-containing amino acid |

| Grignard Reaction | Organomagnesium halide (R-MgBr) | Secondary alcohol-containing amino acid |

| Reductive Amination | Amine (R-NH₂) and a reducing agent (e.g., NaBH₃CN) | Amino-functionalized side chain |

Impact on Peptide Secondary Structure Formation (e.g., Helices, Beta-Turns)

The incorporation of modified amino acids can have a profound impact on the secondary structure of peptides, such as the formation of α-helices, 3₁₀-helices, and β-turns. explorationpub.comresearchgate.net The tryptophan residue, with its large, aromatic indole side chain, often plays a significant role in stabilizing specific peptide conformations through hydrophobic and π-stacking interactions.

The introduction of a modification at the C-terminus, such as the N-methoxy-N-methylamide, can influence the local conformational preferences. More importantly, the subsequent conversion of the Weinreb amide to other functionalities can be used to strategically induce or stabilize secondary structures. For example, the formation of a lactam bridge via cyclization of an aldehyde (derived from the Weinreb amide) with a side-chain amine can be used to nucleate or stabilize a β-turn. nih.govacs.org A β-turn is a common secondary structure motif where the peptide chain reverses its direction, a feature crucial for the structure and function of many biologically active peptides. acs.org

While direct studies on the conformational effects of incorporating Boc-L-Trp-NMe(OMe) itself are limited, the principles of conformational control through steric bulk and the introduction of rigidifying elements are well-established in peptide chemistry. The use of this compound as a precursor to constrained structures is its primary contribution to controlling peptide secondary structure. For instance, peptides containing Aib (α-aminoisobutyric acid) residues are known to favor helical conformations, and the strategic placement of a constrained element derived from Boc-L-Trp-NMe(OMe) could be used to design peptides with specific helical or turn characteristics. explorationpub.comexplorationpub.com The formation of nanoparticles by a related compound, Fmoc-Trp(Boc)-OH, highlights how protecting groups and derivatives of tryptophan can influence self-assembly and morphology, which is intrinsically linked to the underlying peptide conformations. frontiersin.org

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| Nα-Boc-L-tryptophan N-methoxy-N-methylamide | Boc-L-Trp-NMe(OMe), Boc-L-Trp-Weinreb amide |

| tert-Butyloxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| Dichloromethane | DCM |

| Dimethylformamide | DMF |

| Diisopropylethylamine | DIEA |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-Hydroxybenzotriazole | HOBt |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| Lithium aluminum hydride | LiAlH₄ |

| Diisobutylaluminium hydride | DIBAL-H |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

Boc L Trp Nme Ome As a Biochemical Probe in in Vitro Systems

Use in Enzyme Substrate Analogues for Mechanistic Studies

The modification of tryptophan into Boc-L-Trp-NMe(OMe) provides a stable and versatile precursor for the synthesis of enzyme substrate analogues. The Weinreb amide functionality is particularly useful as it can be converted into ketones or aldehydes, which often mimic the transition states or intermediates of enzymatic reactions. researchgate.netsemanticscholar.org This allows researchers to probe the mechanisms of enzymes that metabolize tryptophan or related structures.

By incorporating this analogue into peptide sequences, scientists can create molecules that bind to an enzyme's active site but are not processed in the same way as the natural substrate. This can help to trap the enzyme-substrate complex, allowing for detailed structural and mechanistic studies. For instance, analogues of tryptophan have been designed to study enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tryptophan metabolism and has implications in immune response and cancer. thno.orgnih.gov The design and synthesis of such analogues can provide insights into the catalytic cycle and help in the development of enzyme inhibitors. nih.gov

Table 1: Examples of Tryptophan Analogues in Enzyme Studies

| Tryptophan Analogue | Enzyme Studied | Purpose of Study |

| 1-methyl-d/l-tryptophan | Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition of enzyme activity. nih.gov |

| α,β-cyclopropyl tryptophan | Indoleamine 2,3-dioxygenase 1 (IDO1) | To intercept putative metabolic intermediates. nih.gov |

| β,β′-cyclopropyl tryptophan | Indoleamine 2,3-dioxygenase 1 (IDO1) | To probe the enzyme's mechanism of action. nih.gov |

Applications in Receptor-Ligand Binding Assays (Non-Clinical)

In the field of pharmacology and biochemistry, understanding the interaction between ligands and their receptors is fundamental. Ligand binding assays are used to quantify these interactions. wikipedia.orgcriver.com Boc-L-Trp-NMe(OMe) can be used as a starting material to synthesize labeled or unlabeled ligands for these assays. The tryptophan-derived core can be a key pharmacophore for certain receptors.

Radioligand binding assays are a common format where a radioactively labeled ligand is used to measure its binding to a receptor. revvity.com While direct use of Boc-L-Trp-NMe(OMe) in this context is as a synthetic precursor, the resulting tryptophan-like ligands can be used to determine key parameters such as the receptor density (Bmax) and ligand affinity (Kd). revvity.com These assays can be performed in various formats, including filtration assays and scintillation proximity assays (SPA). wikipedia.orgrevvity.com

Non-radioactive methods are also widely used, often employing fluorescence. wikipedia.org For example, a fluorescently labeled ligand derived from a tryptophan analogue can be used in competition assays to determine the affinity of unlabeled compounds for the same receptor.

Fluorescence Quenching and Energy Transfer Studies

The intrinsic fluorescence of the tryptophan indole (B1671886) ring is a powerful tool for studying protein structure and dynamics. acs.orgcase.edu However, the presence of multiple tryptophans in a protein can complicate the interpretation of fluorescence data. nih.gov Tryptophan analogues with distinct spectroscopic properties are therefore highly valuable. acs.orgnih.gov

Boc-L-Trp-NMe(OMe) can be a precursor for synthesizing tryptophan analogues with altered fluorescence properties. These analogues can be incorporated into peptides and proteins to study phenomena like fluorescence quenching and Förster resonance energy transfer (FRET). nih.govnih.gov

Fluorescence Quenching: The fluorescence of a tryptophan residue can be quenched by nearby chemical groups, including other amino acid side chains or small molecules. case.edunih.gov The efficiency of this quenching is sensitive to the distance and orientation between the fluorophore and the quencher, providing information about molecular conformation and interactions. Studies have used small molecules to quench the fluorescence of tryptophan residues in proteins to understand their accessibility and local environment. nih.govrsc.org

Förster Resonance Energy Transfer (FRET): FRET is the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. nih.govresearchgate.net The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler" for measuring intramolecular and intermolecular distances. Tryptophan and its analogues can serve as donors in FRET pairs. nih.govnih.gov By strategically placing a FRET pair within a biological system, researchers can monitor conformational changes, ligand binding events, and protein-protein interactions. nih.govnih.gov For instance, FRET between an intrinsic tryptophan and a fluorescently labeled ligand can be used to quantify binding affinities. nih.gov

Table 2: Photophysical Properties of Selected Tryptophan Analogues

| Analogue | Excitation Max (nm) | Emission Max (nm) | Application | Reference |

| L-tryptophan | ~280 | ~350 | Intrinsic protein fluorescence | nih.gov |

| Bicyclic Trp analogue (D) | N/A | N/A | FRET donor | nih.govnih.gov |

| Tricyclic Trp derivative (E) | 262 | N/A | FRET donor with blue-shifted absorption | nih.gov |

| 4-azatryptophan | N/A | Red-shifted with large Stokes shift | Fluorescence probe | acs.org |

Probing Protein-Protein and Protein-Small Molecule Interactions (In Vitro)

The interactions between proteins and other molecules are central to cellular function. chomixbio.comnih.gov Boc-L-Trp-NMe(OMe) serves as a versatile chemical scaffold for creating probes to study these interactions in vitro.

Protein-Protein Interactions (PPIs): Small molecules that can modulate PPIs are of great interest as potential therapeutics. nih.govfrontiersin.org Tryptophan residues are often found at the interface of interacting proteins. Synthetic peptides containing tryptophan analogues derived from Boc-L-Trp-NMe(OMe) can be used to compete with natural binding partners and thus probe the requirements for the interaction. Techniques like co-immunoprecipitation and pull-down assays, often coupled with mass spectrometry, can be used to identify interacting partners. nih.gov

Protein-Small Molecule Interactions: Characterizing the binding of small molecules to proteins is a critical step in drug discovery. chomixbio.comomixys.pl As mentioned in the context of FRET and receptor binding assays, tryptophan analogues are key tools. Competition binding assays, where a known fluorescent ligand is displaced by an unlabeled test compound, are a common method to determine the affinity of small molecules for a target protein. nih.gov The intrinsic fluorescence of tryptophan itself can also be used, as the binding of a small molecule can alter the local environment of a nearby tryptophan residue, leading to a change in its fluorescence signal. omixys.pl

Development of Reporter Molecules for Biochemical Pathways

Reporter molecules are essential for monitoring the activity of specific biochemical pathways in vitro. These molecules are designed to produce a measurable signal, such as fluorescence, in response to a particular enzymatic activity or the presence of a specific metabolite.

The tryptophan scaffold, accessible from precursors like Boc-L-Trp-NMe(OMe), is a valuable component in the design of such reporters. For example, a peptide substrate for a specific protease could be designed with a tryptophan-based fluorophore and a quencher. Cleavage of the peptide by the protease would separate the fluorophore and quencher, leading to an increase in fluorescence and signaling the enzyme's activity.

Furthermore, tryptophan derivatives can be developed as probes for specific ions or small molecules. The binding of the target analyte to a receptor linked to the tryptophan-based reporter can induce a conformational change that alters the fluorescence properties of the indole ring, providing a detectable signal. The development of novel fluorescent amino acids with unique properties, such as dual emission, opens up new possibilities for creating sophisticated reporter systems for biological imaging and pathway analysis. gla.ac.uk

Analytical Methodologies for Characterization and Purity Assessment of Boc L Trp Nme Ome

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of Boc-L-Trp-NMe(OMe). This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition.

HRMS analysis of Boc-L-Trp-NMe(OMe) typically involves electrospray ionization (ESI), a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The exact mass of the protonated molecule [M+H]⁺ is measured and compared to the theoretically calculated mass. A close correlation between the observed and calculated mass, usually within a few parts per million (ppm), provides strong evidence for the correct molecular formula. For instance, the calculated m/z for the [M+Na]⁺ adduct of a similar compound, Boc-L-Trp-Phe-OMe, is 426.1999, and a found value of 426.2001 confirms its elemental composition. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the compound's structure. For tryptophan-containing molecules, characteristic losses can be observed, such as the loss of ammonia (B1221849) (NH₃) from the protonated tryptophan, which generates a diagnostic fragment ion. researchgate.net Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the Boc group, the tryptophan side chain, and the N-methyl-O-methyl amide moiety.

Table 1: Illustrative HRMS Data for a Protected Tryptophan Derivative

| Ion Type | Calculated m/z | Observed m/z |

| [M+H]⁺ | 482.2291 | 482.2286 |

| [M+Na]⁺ | 422.2050 | 422.2051 |

This table provides example data for a related compound, Boc-Tyr-Trp-OMe, to illustrate the accuracy of HRMS measurements. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic connectivity and the chemical environment of nuclei within a molecule. For Boc-L-Trp-NMe(OMe), both ¹H and ¹³C NMR are crucial for structural elucidation and purity assessment. acs.org

¹H NMR spectra provide information on the number of different types of protons, their chemical environments, and their neighboring protons. Key signals for Boc-L-Trp-NMe(OMe) would include:

A singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) group. acs.orgnih.gov

Signals in the aromatic region (approximately 7.0-7.6 ppm) characteristic of the indole (B1671886) ring of the tryptophan side chain. acs.org

Signals corresponding to the methoxy (B1213986) (OMe) and N-methyl (NMe) groups.

The α-proton of the tryptophan residue.

¹³C NMR spectra provide information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment. This allows for the confirmation of all carbon atoms in the structure, including the carbonyl carbons of the Boc and amide groups, and the carbons of the indole ring.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, further confirming the structure. nih.govacs.org NMR is also highly sensitive to the presence of impurities, which would appear as additional, unassignable signals in the spectra. The stereochemical integrity can also be assessed, as different stereoisomers would exhibit distinct NMR spectra. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for a Boc-Protected Tryptophan Derivative

| Proton | Chemical Shift (ppm) |

| Indole-NH | 8.13 |

| Indole-H | 7.03-7.61 |

| NH-Boc | 5.06 |

| α-H | 4.64-4.68 |

| β-CH₂ | 3.31-3.37 |

| Boc (CH₃)₃ | 1.43 |

This table is based on data for N-Boc-L-tryptophan and serves as an illustrative example. nih.gov

Chiral Chromatography (e.g., HPLC, SFC) for Enantiomeric Purity

Ensuring the enantiomeric purity of Boc-L-Trp-NMe(OMe) is critical, as different enantiomers can have vastly different biological activities. Chiral chromatography is the primary method for separating and quantifying enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique. nih.gov The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution. For tryptophan derivatives, Cinchona alkaloid-based zwitterionic CSPs have been shown to be effective. nih.gov The enantiomeric excess (e.e.) can be determined by integrating the peak areas of the two enantiomers in the chromatogram. A high e.e. value, typically >99%, indicates high enantiomeric purity. nih.gov

Supercritical Fluid Chromatography (SFC) is an alternative to HPLC that often provides faster separations and is considered a "greener" technique due to its use of supercritical CO₂ as the main mobile phase component. mdpi.comchromatographyonline.com Similar to chiral HPLC, chiral SFC employs a CSP to resolve enantiomers. The direct approach, using a CSP, is the most common strategy in both HPLC and SFC for determining enantiomeric purity. chromatographyonline.com

Table 3: Comparison of Chiral Chromatography Techniques

| Technique | Principle | Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Widely applicable, well-established methods. nih.gov |

| Chiral SFC | Separation in a supercritical fluid mobile phase using a chiral stationary phase. mdpi.com | Fast analysis, reduced solvent consumption. mdpi.com |

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., IR, UV-Vis, CD)

In addition to NMR and mass spectrometry, other spectroscopic techniques provide complementary information for the comprehensive structural elucidation of Boc-L-Trp-NMe(OMe).

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of Boc-L-Trp-NMe(OMe) would show characteristic absorption bands for:

The N-H stretch of the indole ring.

C=O stretching vibrations for the Boc group (around 1690-1710 cm⁻¹) and the amide carbonyl.

C-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The indole ring of the tryptophan moiety has a characteristic UV absorption profile, which can be used for identification and quantification.

Quantitative Analytical Methods for Yield and Reaction Monitoring

The accurate determination of yield and the ability to monitor the progress of the reaction leading to Boc-L-Trp-NMe(OMe) are essential for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantitative analysis. acs.org A calibration curve is generated using standards of known concentration. By comparing the peak area of the sample to the calibration curve, the concentration and thus the yield of the product can be determined. HPLC can also be used to monitor the reaction by analyzing aliquots taken at different time points to track the consumption of starting materials and the formation of the product. orgsyn.org

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for qualitative reaction monitoring. orgsyn.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized, often under UV light. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for quantitative analysis (qNMR). By adding a known amount of an internal standard to the sample, the concentration of Boc-L-Trp-NMe(OMe) can be determined by comparing the integration of its signals to those of the internal standard.

Computational Chemistry and Theoretical Studies on Boc L Trp Nme Ome

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine molecular geometries, conformational energies, and electronic properties.

For tryptophan derivatives, these calculations are crucial for exploring the vast conformational landscape arising from the rotation around multiple single bonds (φ, ψ, χ1, χ2). An ab initio study on the closely related N-acetyl-L-tryptophan-N-methylamide, using the Hartree-Fock (RHF) method, explored its full conformational space. conicet.gov.arresearchgate.net The study identified 36 stable conformers, a subset of the 81 theoretically possible structures, highlighting the role of sidechain-backbone interactions in determining stability. conicet.gov.ar Such analyses are directly applicable to Boc-L-Trp-NMe(OMe) to predict its preferred three-dimensional structures.

DFT methods, with functionals like B3LYP, CAM-B3LYP, or M05-2X, are widely used to calculate key electronic parameters that dictate a molecule's reactivity and spectroscopic behavior. mdpi.comresearchgate.netnih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO gap is a critical indicator of chemical reactivity, while the MEP map reveals the distribution of charge and identifies sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Natural Bond Orbital (NBO) analysis is another common technique used to understand charge distribution and intramolecular interactions, such as hydrogen bonding and charge delocalization, which are significant in determining the conformation and stability of tryptophan derivatives. nih.gov

| Calculated Property | Method/Functional | Significance | Typical Finding/Observation |

|---|---|---|---|

| Adiabatic Ionization Energy | M05-2X, B3LYP | Energy required to remove an electron; relates to susceptibility to oxidation. | M05-2X provides values closer to experimental data than B3LYP. nih.gov |

| HOMO-LUMO Energy Gap | B3LYP, CAM-B3LYP | Indicator of chemical reactivity and kinetic stability. | The gap size influences the molecule's electronic transitions and reactivity. researchgate.net |

| Molecular Dipole Moment | CAM-B3LYP | Measures the overall polarity of the molecule. | Influences solubility and intermolecular interactions. acs.org |

| Molecular Electrostatic Potential (MEP) | HF/6-31G* | Visualizes charge distribution and reactive sites. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com |

| NBO Charge Analysis | B3LYP, M05-2X | Quantifies charge on individual atoms and intramolecular charge transfer. | Reveals charge localization upon ionization and the nature of intramolecular hydrogen bonds. nih.gov |

Molecular Docking and Dynamics Simulations of Derivative Interactions

Molecular docking and dynamics simulations are indispensable computational techniques for studying how a molecule like Boc-L-Trp-NMe(OMe) or its derivatives interact with biological targets, such as proteins and enzymes.

Molecular Docking is used to predict the preferred binding orientation and affinity of one molecule to another. For tryptophan derivatives, this is often applied to understand their potential as enzyme inhibitors or receptor ligands. researchgate.net For example, docking studies have been used to investigate how tryptophan analogues bind to the active site of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) or how they interact with efflux pumps like P-glycoprotein. nih.govrsc.org These studies calculate a binding score or energy, with lower values typically indicating a more favorable interaction. The analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.org

| Technique | System Studied | Key Insights and Findings | Reference Example |

|---|---|---|---|

| Molecular Docking | Tryptophan derivatives vs. P-glycoprotein | Predicted binding energies (e.g., -64 to -84 kcal/mol) and identified key interacting residues, suggesting potential as efflux pump inhibitors. nih.gov | Inhibition of P-glycoprotein nih.gov |

| Molecular Docking | Tryptophan analogues vs. IDO1 enzyme | Supported a tryptophan-like binding pose for designed analogues and helped rationalize inhibitory activity. rsc.org | IDO1 Inhibition rsc.org |

| Molecular Dynamics (MD) | Tryptophan in water | Characterized rotational reorientation, showing it is dominated by in-plane spinning of the indole (B1671886) ring. aip.org | Rotational Dynamics aip.org |

| Molecular Dynamics (MD) | Phenylalanine derivative inhibitors in TPH1 | Calculated binding free energies consistent with experimental data; decomposed energy terms to show electrostatics play a crucial role in binding affinity. nih.gov | Enzyme-Inhibitor Interactions nih.gov |

| Molecular Dynamics (MD) | Self-assembly of tryptophan derivatives | Simulated the aggregation process in water, showing the formation of clusters driven by hydrogen bonding and π-π stacking. mdpi.com | Hydrogel Formation mdpi.com |

Prediction of Spectroscopic Parameters and Reactivity

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the characterization of novel compounds and the interpretation of experimental data.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net Calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved (e.g., π→π*). For tryptophan derivatives, substitutions on the indole ring can significantly alter the absorption and fluorescence spectra, a phenomenon that can be accurately modeled computationally. researchgate.net For example, calculations on Nα-Boc-4-dicyanovinyltryptophan OMe predicted that the Lb excited state is lower in energy than the La state, which has implications for its fluorescence properties. researchgate.net

DFT is also routinely used to predict vibrational (IR, Raman) spectra and Nuclear Magnetic Resonance (NMR) parameters. researchgate.net Calculated vibrational frequencies, when scaled appropriately, typically show good agreement with experimental IR and Raman spectra, allowing for confident assignment of spectral bands to specific molecular motions. Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structure elucidation. researchgate.net

Reactivity can also be predicted from electronic structure calculations. The Weinreb amide moiety in Boc-L-Trp-NMe(OMe) is known for its specific reactivity towards organometallics and hydrides. union.eduresearchgate.net Computational studies on related systems, such as the palladium-catalyzed C(sp³)–H arylation of Weinreb amides, have used DFT to calculate the free energy profiles of reaction pathways. nih.gov These calculations can explain the role of ligands and the stability of intermediates, thereby providing a predictive framework for the reactivity of the amide. nih.gov

Quantum Chemical Insights into Reaction Mechanisms

Quantum chemical calculations, particularly DFT, are pivotal in elucidating complex reaction mechanisms at the molecular level. They allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energy barriers, which are often difficult or impossible to determine experimentally.

For a molecule like Boc-L-Trp-NMe(OMe), mechanistic studies are relevant to both its synthesis and its subsequent reactions. The formation of the amide bond itself—a peptide coupling reaction—is a subject of extensive computational study. uniurb.it Theoretical models can compare the efficacy of different coupling reagents by calculating the energy barriers for the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine. uniurb.ituni-due.de

The characteristic reactivity of the Weinreb amide functionality is another area where quantum chemistry provides crucial insights. The stability of the chelated tetrahedral intermediate formed upon addition of an organometallic reagent, which prevents over-addition to form a tertiary alcohol, has been rationalized through computational models. union.eduresearchgate.net Furthermore, DFT studies have been instrumental in understanding and optimizing reactions where the Weinreb amide acts as a directing group. In a study of Pd-catalyzed C-H activation, calculations revealed that a specific anionic pyridine (B92270) ligand stabilizes the cationic palladium center, lowering the activation energy barrier and enabling the reaction. nih.gov

Mechanistic investigations have also been applied to reactions involving the tryptophan side chain. For example, the Petasis reaction involving tryptophan has been studied computationally to understand its regioselectivity (reaction at the indole N1 vs. C2 position). cam.ac.uk Such studies provide a rational basis for reaction design and optimization.

| Reaction Type | Computational Method | Key Mechanistic Insight | Reference Example |

|---|---|---|---|

| C(sp³)–H Activation | DFT (M06/ωB97X-D) | Calculated free energy profiles showed a ligand significantly lowered the transition state energy (by ~5 kcal/mol), enabling the reaction. nih.gov | Weinreb Amide as Directing Group nih.gov |

| Peptide Coupling | DFT/Ab Initio | Models the formation of active esters and O-acylisourea intermediates to compare the reactivity of different coupling reagents. uniurb.it | Amide Bond Formation uniurb.it |

| Deprotection Reactions | DFT | A proposed mechanism for a tandem Boc-deprotection and N-H alkylation was supported by DFT studies. researchgate.net | Boc-Group Removal researchgate.net |

| Multicomponent Reactions | - (Plausible mechanism proposed) | Rationalized the observed regioselectivity in the Petasis reaction of tryptophan derivatives based on the reactivity of different sites. cam.ac.uk | Petasis Reaction on Tryptophan cam.ac.uk |

Emerging Research Directions and Future Prospects for Boc L Trp Nme Ome

Integration into Novel Bioconjugation Strategies

Bioconjugation, the covalent linking of a biomolecule with another molecule, is fundamental for developing targeted therapeutics, diagnostic agents, and research tools. rsc.org The unique structure of Boc-L-Trp-NMe(OMe) offers significant potential for its integration into novel bioconjugation strategies. The tryptophan indole (B1671886) ring itself is a target for selective modification. nih.gov Recent advancements in photocatalysis have enabled the C2-arylation of tryptophan residues under mild conditions. nih.gov This method allows for the introduction of functional groups, such as azides or alkynes, via an aryl linker, which are then available for click chemistry-based bioconjugation. nih.gov The Boc-L-Trp-NMe(OMe) scaffold is an ideal starting point for creating such functionalized tryptophan derivatives that can be incorporated into peptides.

Furthermore, the Weinreb amide moiety (–CON(Me)OMe) is a stable precursor to aldehydes. sigmaaldrich.com Reduction of the Weinreb amide yields a Boc-protected tryptophan aldehyde. Aldehydes are valuable functional groups for bioconjugation, capable of reacting with hydrazines, hydroxylamines, and aminooxy groups to form stable hydrazones and oximes, a strategy often employed in protein modification and labeling. rsc.org This two-step conversion provides a pathway to link peptides containing a tryptophan-derived aldehyde to other biomolecules or surfaces.

Future strategies may leverage the inherent properties of the tryptophan residue itself. The development of rhodium carbenoid-mediated modification of solvent-accessible tryptophan residues presents another avenue for site-specific labeling of proteins and peptides synthesized with functionalized building blocks derived from Boc-L-Trp-NMe(OMe). rsc.org

Design of Advanced Probes for Cell-Free Biochemical Research

The development of sophisticated molecular probes is essential for studying biological processes with high precision. Boc-L-Trp-NMe(OMe) is a promising precursor for the design of advanced probes for cell-free biochemical research, particularly for applications in diagnostics and imaging.

One significant area is the synthesis of radiolabeled probes for Positron Emission Tomography (PET). nih.gov PET imaging of tryptophan metabolism pathways, which are often upregulated in cancers, is a growing field of interest. nih.gov Methodologies for the 18F-radiolabeling of tryptophan derivatives are continuously being improved, including photoredox radiofluorination. nih.govnih.gov Boc-L-Trp-NMe(OMe) or its derivatives can serve as precursors for these multi-step syntheses, which ultimately yield PET tracers designed to monitor enzyme activity or cellular uptake. nih.gov

Moreover, the intrinsic fluorescence of the tryptophan indole ring can be harnessed. While its natural fluorescence is in the ultraviolet range, incorporation into self-assembled nanostructures can shift the emission into the visible range, creating versatile imaging and sensing probes. chinesechemsoc.org Peptides derived from Boc-L-Trp-NMe(OMe) could be designed to self-assemble into such fluorescent nanoparticles, acting as probes for specific analytes or biological events in cell-free systems. The conversion of the Weinreb amide to a ketone also provides a chemical handle for attaching other fluorophores or reporter tags, allowing for the creation of a diverse library of biochemical probes.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov This hybrid approach is particularly advantageous for peptide synthesis, as it minimizes side reactions and eliminates the need for extensive protecting group strategies, while ensuring stereochemical integrity. nih.gov

The synthesis of Boc-L-Trp-NMe(OMe) itself can be achieved through chemoenzymatic routes. For instance, the coupling of Boc-L-tryptophan with N,O-dimethylhydroxylamine can be mediated by enzymes. umich.edu More broadly, proteases such as papain or thermolysin can be used in reverse, catalyzing the formation of peptide bonds in organic or aqueous-organic solvent systems. nih.gov A peptide containing a C-terminal N-methoxy-N-methylamide could potentially be synthesized by coupling a peptide fragment to Boc-L-Trp-NMe(OMe) using an appropriate engineered ligase or protease.

Enzymes like tryptophan synthase are also employed to create functionalized tryptophan analogues from precursors like indole. nih.gov A chemoenzymatic cascade could be envisioned where a modified indole is first produced biocatalytically and then used to synthesize a non-canonical version of Boc-L-Trp-NMe(OMe) through chemical steps. Such one-pot, multi-enzyme cascades represent a highly efficient and atom-economical approach to generating complex chiral molecules. rsc.org

| Enzyme Class | Potential Application in Relation to Boc-L-Trp-NMe(OMe) | Reference |

| Proteases (e.g., Papain, Subtilisin) | Catalyze the stereoselective formation of peptide bonds, potentially linking Boc-L-Trp-NMe(OMe) to other amino acids or peptides. | nih.gov |

| Lipases | Can be used for esterase activity or peptide bond formation under non-aqueous conditions. | nih.gov |

| Tryptophan Synthase (TrpB) | Synthesis of modified L-tryptophan precursors from various indole derivatives, which can then be converted to Boc-L-Trp-NMe(OMe) analogues. | nih.gov |

| Methyltransferases | Diastereoselective modification of complex scaffolds derived from tryptophan-containing building blocks. | nih.gov |

This table is interactive. Click on the headers to explore the data.

Potential in Materials Science Applications (e.g., peptide hydrogels, self-assembly)

The field of materials science is increasingly looking towards biologically inspired molecules for the creation of functional nanomaterials. Short peptides, particularly those containing aromatic residues and hydrophobic protecting groups, are known to self-assemble into ordered structures like nanofibers, nanotubes, and hydrogels. researchgate.netacs.org The Boc group and the tryptophan indole ring are both key drivers of these self-assembly processes, promoting aggregation through hydrophobic and π-stacking interactions. researchgate.netnih.gov

Research has shown that Boc-protected tripeptides containing tryptophan, such as Boc-Trp-Ile-Ile-OMe, can form well-defined nanotubular structures. researchgate.net Similarly, a tetrapeptide, Boc-Trp-Leu-Trp-Leu-OMe, spontaneously assembles into nanospheres that can encapsulate hydrophobic drugs. nih.gov These findings strongly suggest that Boc-L-Trp-NMe(OMe), when incorporated into short peptide sequences, can act as a critical component for directing self-assembly. The resulting nanostructures, often forming hydrogels by entrapping large amounts of water, have immense potential in biomedicine for applications like drug delivery and tissue engineering. nih.gov

The specific properties of the resulting material, such as the morphology of the nanostructure or the mechanical stiffness of the hydrogel, can be tuned by altering the peptide sequence, pH, or concentration. chinesechemsoc.orgresearchgate.net The Weinreb amide functionality of Boc-L-Trp-NMe(OMe) offers an additional layer of control, as it could be chemically modified post-assembly to alter the material's properties or to conjugate other molecules to the nanostructure's surface.